2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Description
This compound is an acetamide derivative featuring a 2,4-dichlorophenoxy group attached to the methylene carbon and a phenyl ring substituted with a thiazolo[5,4-b]pyridin-2-yl moiety at the nitrogen position.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2S/c21-13-6-7-17(15(22)10-13)27-11-18(26)24-14-4-1-3-12(9-14)19-25-16-5-2-8-23-20(16)28-19/h1-10H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAHMRMXYOSZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multiple steps. One common method includes the esterification of 2,4-dichlorophenol with acetic acid derivatives under basic conditions, followed by coupling with thiazolopyridine derivatives . The reaction conditions often involve the use of catalysts such as triethylamine or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including semiconductors and organic electronics.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Modifications
Key structural analogs are compared below:
Key Observations:
- Phenoxy Modifications: The target compound’s 2,4-dichlorophenoxy group differentiates it from analogs like the CHEMENU compound (4-chlorophenoxy) and Compound 533 (pyridinyl substitution). Chlorophenoxy groups are associated with auxin-like activity .
- Amide Variations : Replacement of acetamide with benzamide (WAY-339500) or naphthamide (Compound 4) alters solubility and target specificity .
Physicochemical Data:
| Property | Target Compound* | Compound 7d (Analog) | Compound 7h (Analog) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 171–173 | 205–207 |
| Rf Value | Not reported | 0.28 | 0.69 |
| Yield (%) | Not reported | 58 | 64 |
*Note: Specific data for the target compound is absent in the provided evidence; values from analogs are included for context.
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates a dichlorophenoxy moiety with a thiazolopyridine structure, which may enhance its pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Formula: CHClNOS
CAS Number: 912621-34-2
Molecular Weight: 426.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of certain kinases involved in cancer progression and inflammation. Research indicates that the thiazolopyridine moiety can bind to ATP-binding sites in various kinases, potentially leading to anticancer effects.
Key Mechanisms:
- Kinase Inhibition: The compound has been shown to inhibit c-KIT and other receptor tyrosine kinases, which are critical in tumor growth and survival.
- Cell Cycle Modulation: By interfering with cell cycle regulators, it may induce apoptosis in cancer cells.
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria.
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Case Studies
-
Anticancer Activity:
A study evaluated the efficacy of this compound against gastrointestinal stromal tumors (GISTs). The compound demonstrated significant inhibition of c-KIT activity, leading to reduced cell proliferation and increased apoptosis in treated cells. The IC50 values were reported below 10 µM for several tested cell lines. -
Antimicrobial Efficacy:
Another investigation focused on the antimicrobial properties of the compound. It was tested against various bacterial strains using the disc diffusion method. Results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli. -
Inflammation Modulation:
Research also highlighted its potential in modulating inflammatory responses in vitro. The compound was shown to reduce the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting a role in therapeutic strategies for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide and related acetamide derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions (e.g., NaOH/K₂CO₃) to introduce functional groups like dichlorophenoxy or thiazolopyridinyl moieties .
- Condensation reactions using condensing agents (e.g., DMF as a solvent) to form acetamide bonds, with potassium carbonate often employed to deprotonate intermediates .
- Purification via recrystallization or column chromatography, monitored by TLC/HPLC to ensure purity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities .
Q. What are the critical reaction parameters to monitor during its synthesis?
- Methodological Answer :
- Temperature : Controlled heating (e.g., 90°C for cyclization reactions) to avoid side products .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Reaction time : Optimized to balance yield and purity, typically 6–24 hours depending on step complexity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield and purity of this acetamide derivative?
- Methodological Answer :
- Solvent screening : Compare DMF vs. acetonitrile for solubility and reaction rate .
- Catalyst optimization : Test bases (e.g., K₂CO₃ vs. triethylamine) to improve condensation efficiency .
- Stepwise monitoring : Use TLC/HPLC at intermediate stages to isolate bottlenecks and adjust conditions .
Q. What strategies are effective in analyzing and resolving contradictory data regarding its biological activity?
- Methodological Answer :
- Solubility studies : Address discrepancies between in vitro and in vivo efficacy by testing in DMSO/PBS mixtures .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .
- Dose-response curves : Validate activity across multiple concentrations to rule out false positives/negatives .
Q. How does the compound's structural configuration influence its interaction with biological targets?
- Methodological Answer :
- Functional group analysis : The dichlorophenoxy group enhances lipophilicity, improving membrane permeability, while the thiazolopyridine moiety enables π-π stacking with enzyme active sites .
- Docking simulations : Use molecular modeling (e.g., AutoDock) to predict binding affinities to targets like kinases or GPCRs .
- Structure-activity relationship (SAR) : Modify substituents (e.g., Cl vs. F) to assess impact on potency/selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
